molecular formula C12H20ClNO2 B2367378 1-((4-Methoxyphenethyl)amino)propan-2-OL hcl CAS No. 2102412-81-5

1-((4-Methoxyphenethyl)amino)propan-2-OL hcl

Cat. No.: B2367378
CAS No.: 2102412-81-5
M. Wt: 245.75
InChI Key: CZCJROGRQJGVEF-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential stimulant and euphoric effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride typically involves the reaction of 4-methoxyphenethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, including its potential as a neurotransmitter analog.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A precursor in the synthesis of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride.

    Phenethylamine: A parent compound with similar structural features but lacking the methoxy group.

    Amphetamine: A well-known stimulant with structural similarities but different pharmacological properties.

Uniqueness

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxy group and the amino alcohol moiety contribute to its unique reactivity and biological activity .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethylamino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-10(14)9-13-8-7-11-3-5-12(15-2)6-4-11;/h3-6,10,13-14H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCJROGRQJGVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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